2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyridine ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with a benzylsulfanyl group. This intermediate is further reacted with a hydrazide derivative to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, showing promise in antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide
- **2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiadiazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5OS3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5OS3/c23-15(20-19-10-13-6-8-18-9-7-13)12-25-17-22-21-16(26-17)24-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,23)/b19-10+ |
InChI Key |
UZMBVACDHCEXLF-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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